Cas no 2228538-47-2 (3-amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid)

3-amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid structure
2228538-47-2 structure
商品名:3-amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid
CAS番号:2228538-47-2
MF:C12H14FNO2
メガワット:223.243466854095
CID:6108416
PubChem ID:165671121

3-amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid
    • EN300-1998091
    • 2228538-47-2
    • インチ: 1S/C12H14FNO2/c1-7-2-3-9(10(13)4-7)12(11(15)16)5-8(14)6-12/h2-4,8H,5-6,14H2,1H3,(H,15,16)
    • InChIKey: FBHBDPWOWSRDRX-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C)C=CC=1C1(C(=O)O)CC(C1)N

計算された属性

  • せいみつぶんしりょう: 223.10085685g/mol
  • どういたいしつりょう: 223.10085685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 289
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1
  • トポロジー分子極性表面積: 63.3Ų

3-amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1998091-1.0g
3-amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid
2228538-47-2
1g
$1500.0 2023-06-01
Enamine
EN300-1998091-2.5g
3-amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid
2228538-47-2
2.5g
$2940.0 2023-09-16
Enamine
EN300-1998091-1g
3-amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid
2228538-47-2
1g
$1500.0 2023-09-16
Enamine
EN300-1998091-0.1g
3-amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid
2228538-47-2
0.1g
$1320.0 2023-09-16
Enamine
EN300-1998091-10.0g
3-amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid
2228538-47-2
10g
$6450.0 2023-06-01
Enamine
EN300-1998091-5g
3-amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid
2228538-47-2
5g
$4349.0 2023-09-16
Enamine
EN300-1998091-5.0g
3-amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid
2228538-47-2
5g
$4349.0 2023-06-01
Enamine
EN300-1998091-0.05g
3-amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid
2228538-47-2
0.05g
$1261.0 2023-09-16
Enamine
EN300-1998091-10g
3-amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid
2228538-47-2
10g
$6450.0 2023-09-16
Enamine
EN300-1998091-0.5g
3-amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid
2228538-47-2
0.5g
$1440.0 2023-09-16

3-amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid 関連文献

3-amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acidに関する追加情報

Introduction to 3-amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid (CAS No. 2228538-47-2)

3-amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid, identified by the CAS number 2228538-47-2, is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry due to its promising pharmacological properties. This compound belongs to a class of molecules characterized by a cyclobutane core appended with an amino group and a fluoro-substituted aromatic ring, which together contribute to its distinct chemical and biological profile.

The molecular structure of 3-amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid incorporates several key functional groups that are of particular interest in drug design. The cyclobutane ring, a saturated hydrocarbon ring with four carbon atoms, introduces conformational rigidity, which can enhance binding affinity and selectivity in biological targets. The presence of an amino group (-NH₂) at the 1-position provides a site for further derivatization, enabling the synthesis of analogs with tailored biological activities. Additionally, the fluoro-substituted aromatic ring at the 2-position (2-fluoro-4-methylphenyl) is known to modulate metabolic stability and binding interactions, making it a valuable feature in medicinal chemistry.

Recent advancements in computational chemistry and high-throughput screening have facilitated the exploration of 3-amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid as a potential lead compound for various therapeutic applications. Studies have highlighted its potential in inhibiting key enzymes involved in inflammatory pathways, making it a candidate for the development of novel anti-inflammatory agents. The fluoro substituent, in particular, has been shown to enhance binding affinity to target proteins by improving hydrophobic interactions and reducing metabolic degradation.

Moreover, the rigid cyclobutane core of this compound has been found to stabilize enzyme-inhibitor complexes, leading to increased potency and selectivity. This structural feature is particularly advantageous in the development of small-molecule inhibitors where precise binding interactions are critical. The amino group at the 1-position also offers opportunities for further chemical modifications, such as coupling with heterocyclic scaffolds or introducing additional polar groups to enhance solubility and bioavailability.

In vitro studies have demonstrated that 3-amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid exhibits significant activity against several disease-relevant targets. For instance, preliminary data suggest that it may inhibit the activity of cyclooxygenase (COX) enzymes, which are central players in the production of prostaglandins involved in inflammation and pain. The presence of both fluorine and methyl groups on the aromatic ring appears to fine-tune the pharmacophore, enhancing interactions with the active site of COX enzymes while minimizing off-target effects.

Additionally, research has explored the potential of this compound as an antimicrobial agent. The unique structural motifs present in 3-amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid have been shown to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways. The fluoro-substituent, in particular, has been implicated in enhancing bacterial resistance against certain antibiotics by altering membrane permeability and metabolic fluxes. These findings underscore the compound's potential as a novel therapeutic agent against multidrug-resistant bacterial strains.

The synthesis of 3-amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid presents an interesting challenge due to its complex structural features. Traditional synthetic routes involve multi-step organic transformations, including cycloalkylation reactions followed by functional group interconversions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to produce larger quantities for preclinical studies.

One notable approach involves the use of transition metal-catalyzed cross-coupling reactions to construct the cyclobutane core and introduce the fluoro-substituted aromatic ring. These methods have improved yield and purity while reducing reaction times and waste generation. Additionally, computational modeling has been employed to optimize reaction conditions and predict potential side products, further streamlining the synthetic pathway.

The pharmacokinetic properties of 3-amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid are another area of active investigation. Preliminary pharmacokinetic studies indicate that this compound exhibits moderate oral bioavailability and favorable distribution characteristics. The fluoro substituent has been shown to enhance metabolic stability by resisting degradation from cytochrome P450 enzymes, prolonging its half-life in vivo.

Furthermore, studies on drug delivery systems have explored formulations that can improve the solubility and targeted delivery of this compound. Nanoparticle-based delivery systems have shown promise in enhancing bioavailability and reducing systemic toxicity by allowing for controlled release at target sites.

The future development of 3-amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid as a therapeutic agent will likely involve further optimization of its chemical structure based on preclinical data. This may include modifications to improve solubility, reduce toxicity, or enhance binding affinity for specific targets. Collaborative efforts between medicinal chemists, biologists, and pharmacologists will be essential in translating preclinical findings into clinical applications.

In conclusion,3-amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid (CAS No. 2228538-47-2) represents a promising lead compound with diverse therapeutic applications. Its unique structural features offer advantages in terms of binding affinity, metabolic stability, and bioavailability. Continued research into its synthesis, pharmacology, and drug delivery systems will further elucidate its potential as a novel therapeutic agent.

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